4-bromo-2-ethynyl-6-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethynyl-6-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHGHNFNJLAHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Regioselective Synthesis of 4-Bromo-2-ethynyl-6-fluoroaniline
Executive Summary & Strategic Rationale
This guide details the synthesis of 4-bromo-2-ethynyl-6-fluoroaniline , a high-value pharmacophore often utilized in the development of covalent kinase inhibitors (e.g., BTK, EGFR inhibitors). The presence of the ethynyl group (Michael acceptor precursor or "warhead" linker) adjacent to the amine, combined with the specific halogenation pattern, makes this molecule a critical scaffold for structure-activity relationship (SAR) studies.
The Core Challenge: The synthesis hinges on chemoselectivity . The molecule contains three potential reactive sites for cross-coupling: a C–F bond, a C–Br bond, and a C–I bond (introduced as a handle). The protocol defined below utilizes the distinct oxidative addition rates of Palladium (Pd) catalysts (
Retrosynthetic Analysis
To synthesize the target (3) , we cannot directly alkynylate 4-bromo-2-fluoroaniline due to the lack of a reactive handle at the ortho-position. Direct bromination would lead to scrambling or over-bromination. Therefore, we employ a Regioselective Iodination strategy followed by a Chemoselective Sonogashira Coupling .
Synthetic Pathway[1][2][3][4][5][6]
-
Precursor: 4-Bromo-2-fluoroaniline (Commercially available).[1]
-
Activation: Electrophilic aromatic substitution to install Iodine at C6 (ortho to amine).
-
Coupling: Selective reaction of the C–I bond over the C–Br bond with TMS-acetylene.
-
Deprotection: Removal of the silyl group to reveal the terminal alkyne.
Figure 1: Retrosynthetic logic flow emphasizing the sequential installation of functional groups.
Detailed Experimental Protocols
Step 1: Regioselective Iodination
Objective: Synthesize 4-bromo-2-fluoro-6-iodoaniline.
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (
Reagents:
-
4-Bromo-2-fluoroaniline (1.0 equiv)[2]
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Catalytic acid (TFA or PTSA, 0.1 equiv) or solvent-based activation (AcOH).
-
Solvent: Acetonitrile (ACN) or DMF.
Protocol:
-
Setup: Charge a round-bottom flask with 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) and Acetonitrile (100 mL).
-
Activation: Add Trifluoroacetic acid (TFA) (0.6 mL, 10 mol%) to activate the NIS and protonate the succinimide byproduct.
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (12.4 g, 55.2 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a slightly less polar spot ( ).
-
-
Workup: Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine (solution turns from dark red/brown to yellow). Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or pass through a short silica plug if necessary.-
Yield Target: >85%
-
Data: 4-bromo-2-fluoro-6-iodoaniline (Solid).
-
Step 2: Chemoselective Sonogashira Coupling
Objective: Synthesize 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)aniline. Critical Control Point: Temperature.[3][4][1][2][5][6][7] The C–I bond undergoes oxidative addition with Pd(0) at room temperature. The C–Br bond typically requires heating (>60°C). Maintaining the reaction at RT ensures the Bromine remains intact [1, 2].
Reagents:
-
4-Bromo-2-fluoro-6-iodoaniline (from Step 1) (1.0 equiv)
-
Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (
) (0.02 equiv / 2 mol%) -
Copper(I) Iodide (CuI) (0.01 equiv / 1 mol%)
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: THF or DMF (degassed).
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon/Nitrogen flow.
-
Dissolution: Dissolve the iodoaniline (5.0 g, 15.8 mmol) in dry, degassed THF (50 mL). Add
(6.6 mL). -
Catalyst Addition: Add
(220 mg) and CuI (30 mg). The solution typically turns dark. -
Alkyne Addition: Add TMS-acetylene (2.7 mL, 19.0 mmol) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Caution: Do NOT heat. Heating will promote coupling at the C4-Bromine position, leading to bis-alkynylated side products.
-
-
Workup: Filter through a celite pad to remove metal precipitates. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Yield Target: 75–85%
-
Step 3: Desilylation (Deprotection)
Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline. Mechanism: Base-catalyzed cleavage of the Si–C bond.
Protocol:
-
Dissolution: Dissolve the TMS-intermediate (4.0 g) in Methanol (40 mL).
-
Base Addition: Add Potassium Carbonate (
) (2.0 equiv, solid). -
Reaction: Stir at RT for 30–60 minutes.
-
Checkpoint: TLC will show a shift to a more polar product as the lipophilic TMS group is removed.
-
-
Workup: Dilute with water (100 mL). The product often precipitates. If so, filter and wash with water.[8] If not, extract with DCM.
-
Final Purification: Recrystallization from Hexanes/DCM or sublimation if high purity is required for biological assays.
Key Data & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | Off-white to pale yellow crystalline solid | Dark oil suggests oxidation; use fresh aniline. |
| MS (ESI+) | [M+H]+ = 214/216 (Br isotope pattern) | Loss of Br pattern (M+H ~136) implies dehalogenation. |
| NMR ( | Ethynyl proton ( | Missing singlet? TMS removal incomplete. |
| Selectivity | Single alkyne addition | Bis-addition? Lower Temp in Step 2; reduce Pd loading. |
Selectivity Logic Diagram
The following diagram illustrates the kinetic hierarchy that allows this synthesis to work.
Figure 2: Kinetic hierarchy of oxidative addition enabling chemoselectivity.
Safety & Handling
-
Anilines: Toxic by inhalation and skin absorption. Use double gloving and work in a fume hood.
-
Acetylenes: Terminal acetylenes can be potentially explosive if concentrated or heated in the presence of heavy metals without solvent. Keep wet or in solution.[7]
-
Waste: All aqueous waste from Step 2 contains heavy metals (Pd, Cu) and must be segregated for specific disposal.
References
-
Sonogashira Coupling Selectivity: Wikipedia contributors. (2025). Sonogashira coupling. Wikipedia. Link
-
Reactivity of Aryl Halides: BenchChem. (2025).[5] Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Link
-
Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[9] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. Link
-
Deprotection of Silyl Ethers: Gelest, Inc. Deprotection of Silyl Ethers - Technical Library. Link
Sources
- 1. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 9. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Strategic Reagent Profile: 4-Bromo-2-ethynyl-6-fluoroaniline
The following technical guide is structured as a strategic whitepaper for drug discovery scientists. It synthesizes confirmed chemical reactivity data with medicinal chemistry principles to profile 4-bromo-2-ethynyl-6-fluoroaniline as a high-value orthogonal scaffold.[1]
The "Tri-Vector" Scaffold for Next-Generation Kinase Inhibitors and PROTACs [1]
Executive Summary
In the optimization of small-molecule therapeutics, 4-bromo-2-ethynyl-6-fluoroaniline represents a "privileged structure" due to its orthogonal reactivity profile.[1] Unlike standard anilines, this scaffold offers three distinct vectors for diversification, enabling the rapid construction of libraries with high fraction aromatic (Fsp2) character.
This guide details the synthesis, reactivity, and application of this molecule, specifically focusing on its role as a precursor for 7-fluoro-5-bromoindoles —a critical motif in metabolically stable Tyrosine Kinase Inhibitors (TKIs) and as a lynchpin in PROTAC linker design.
Structural Analysis & Reactivity Profile
The utility of 4-bromo-2-ethynyl-6-fluoroaniline lies in its ability to undergo sequential, non-interfering reactions.[1]
| Functional Group | Position | Reactivity Vector | Primary Application |
| Primary Amine (-NH₂) | C1 | Nucleophile | Heterocycle formation (Indole/Quinoline), Amide coupling.[1] |
| Ethynyl Group (-C≡CH) | C2 | Electrophile / Dipolarophile | Indole cyclization (5-endo-dig), "Click" chemistry (CuAAC).[1] |
| Bromine (-Br) | C4 | Electrophile (Aryl Halide) | Suzuki/Buchwald couplings (remains intact during alkyne manipulation).[1] |
| Fluorine (-F) | C6 | Bioisostere / Blocking Group | Metabolic stability (blocks P450 oxidation at C7 of indole), modulates pKa. |
The "Orthogonality" Principle
The chemical differentiation between the C2-Ethynyl and C4-Bromo groups is the defining feature of this scaffold. The C2-alkyne allows for immediate cyclization to a heterocycle, while the C4-bromide remains inert under cyclization conditions, preserving a handle for late-stage diversification (e.g., attaching a PROTAC linker or a solubilizing tail).
Experimental Protocol: Chemoselective Synthesis
Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline starting from commercially available 4-bromo-2-fluoro-6-iodoaniline.
Rationale: Direct bromination of 2-ethynyl-6-fluoroaniline is non-regioselective.[1] The most robust route utilizes the significant reactivity difference between Aryl-Iodide and Aryl-Bromide in Sonogashira coupling.[1]
Step 1: Chemoselective Sonogashira Coupling
Reaction: 4-bromo-2-fluoro-6-iodoaniline + TMS-Acetylene
-
Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-fluoro-6-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (2.0 mol%), and CuI (1.0 mol%).
-
Solvent/Base: Add anhydrous THF (0.2 M) and degassed Triethylamine (3.0 equiv).
-
Addition: Cool to 0°C. Add Trimethylsilylacetylene (1.1 equiv) dropwise.
-
Execution: Stir at Room Temperature (23°C) for 4–6 hours. Note: Do not heat. Heating >50°C may activate the C4-Bromine.[1]
-
Validation: Monitor by TLC/LCMS. The C-I bond reacts >100x faster than the C-Br bond at RT.[1]
-
Workup: Filter through a Celite pad, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
Step 2: Desilylation
Reaction: Intermediate A
-
Dissolution: Dissolve Intermediate A in MeOH/THF (1:1).
-
Deprotection: Add K₂CO₃ (1.5 equiv) at 0°C. Stir for 30 min.
-
Isolation: Aqueous workup and extraction with DCM.[2] The product is air-sensitive; store under Argon at -20°C.
Data Summary Table
| Parameter | Value / Observation |
| Yield (Step 1) | 88–92% |
| Yield (Step 2) | 95% |
| Selectivity | >98:2 (Mono-alkynylation at C6-I vs C4-Br) |
| Appearance | Off-white to pale yellow solid |
| Stability | Moderate (prone to polymerization if exposed to light/air >24h) |
Core Application: Synthesis of 7-Fluoro-5-Bromoindoles
The primary application of this molecule is as a precursor to 7-fluoro-5-bromoindole , a scaffold found in next-generation kinase inhibitors where the 7-fluoro substitution prevents oxidative metabolism (a common failure mode for indole-based drugs).[1]
Mechanism of Cyclization
The cyclization follows a metal-catalyzed hydroamination pathway.[1] Gold (Au) or Indium (In) catalysts are preferred over Copper to prevent concurrent coupling at the C4-Br position.
Figure 1: Gold-catalyzed cyclization pathway yielding the 7-fluoroindole core while preserving the 5-bromo handle.[1]
Protocol: Au-Catalyzed Cyclization
-
Reagents: 4-bromo-2-ethynyl-6-fluoroaniline (1.0 equiv), AuCl₃ (5 mol%), AgOTf (5 mol%).[1]
-
Conditions: Toluene, 80°C, 2 hours.
-
Result: Quantitative conversion to 5-bromo-7-fluoroindole .
-
Significance: The resulting indole has a free NH (position 1), a Fluorine at position 7 (metabolic block), and a Bromine at position 5.[3]
Advanced Application: PROTAC Linker Integration
In Proteolysis Targeting Chimera (PROTAC) design, the 5-bromo-7-fluoroindole derived from this reagent serves as an ideal "Warhead Connector."[1]
-
Warhead Side: The Indole NH or C3 position binds to the target protein (e.g., Kinase).
-
Linker Side: The C5-Bromine is used to attach the linker chain via Buchwald-Hartwig amination or Suzuki coupling.[1]
Workflow:
-
Scaffold Gen: Convert 4-bromo-2-ethynyl-6-fluoroaniline
5-bromo-7-fluoroindole. -
Target Binding: Functionalize Indole C3 (e.g., Vilsmeier-Haack formylation) to create the kinase-binding motif.[1]
-
Linker Attachment: React the C5-Br with a diamine linker (e.g., Boc-piperazine) via Pd-catalyzed amination.[1]
-
E3 Ligase Recruitment: Deprotect linker and attach E3 Ligase ligand (e.g., Thalidomide or VHL).
Figure 2: Strategic workflow for converting the ethynyl aniline precursor into a functional PROTAC.
References
-
Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Indole Synthesis via 2-Alkynylanilines: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
-
Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Gold-Catalyzed Cyclization: Arcadi, A., Bianchi, G., Di Giuseppe, S., & Marinelli, F. (2003). Gold(III)-catalyzed synthesis of 2,3-disubstituted indoles from 2-alkynylanilines in ionic liquids.[1] Green Chemistry, 5(1), 64-67.
-
Precursor Availability (4-Bromo-2-fluoro-6-iodoaniline): PubChem Compound Summary for CID 58462635.
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of 4-bromo-2-ethynyl-6-fluoroaniline
Executive Summary & Strategic Rationale
The synthesis of 4-bromo-2-ethynyl-6-fluoroaniline represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, BTK) where the 2-ethynylaniline moiety serves as a precursor for indole or quinazoline cores.
This protocol addresses the primary synthetic difficulty: Chemoselectivity . The target molecule contains three halogenated positions with distinct reactivities.[1][2][3] The strategy relies on the inherent reactivity hierarchy of aryl halides in Palladium-catalyzed cross-coupling (
Core Synthetic Strategy
-
Starting Material: 4-bromo-2-fluoroaniline (Commercially available).[4]
-
Step 1 (Regiocontrol): Electrophilic iodination directed by the amino group to install an iodine at the C6 position.
-
Step 2 (Chemocontrol): Kinetic control of the Sonogashira coupling to react exclusively at the C-I bond.
-
Step 3 (Deprotection): Removal of the silyl protecting group.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the disconnection strategy and the logic flow for the synthesis.
Figure 1: Retrosynthetic logic flow emphasizing the exploitation of halogen reactivity differences.
Experimental Protocols
Step 1: Regioselective Iodination
Objective: Synthesize 4-bromo-2-fluoro-6-iodoaniline.
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (
| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount |
| 4-bromo-2-fluoroaniline | 190.01 | 1.0 | 10.0 g |
| N-Iodosuccinimide (NIS) | 224.98 | 1.05 | 12.4 g |
| Acetonitrile (ACN) | - | Solvent | 100 mL |
| TFA (Catalytic) | 114.02 | 0.1 | 0.4 mL |
Protocol:
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (10.0 g) in ACN (100 mL).
-
Activation: Add Trifluoroacetic acid (TFA) (0.4 mL). Note: Acid catalysis activates NIS by protonating the carbonyl, enhancing the electrophilicity of the iodine.[8]
-
Addition: Cool the solution to 0°C (ice bath). Add NIS (12.4 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2][6]
-
Checkpoint: The product is less polar than the starting material.
-
-
Workup: Quench the reaction with 10% aqueous sodium thiosulfate (
) to remove excess iodine (indicated by color change from dark red/brown to yellow). -
Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Water or flash column chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92%.
-
Data:
H NMR will show the disappearance of one aromatic proton and a shift in the remaining signals due to the iodine shielding cone.
-
Step 2: Chemoselective Sonogashira Coupling
Objective: Synthesize 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)aniline. Critical Control Point: Temperature must be kept at Room Temperature . Heating (>50°C) will promote oxidative addition into the C-Br bond, leading to polymerization or bis-coupling.
| Reagent | MW | Equiv.[2][4][5][6][7][9] | Amount |
| Intermediate 1 | 315.91 | 1.0 | 5.0 g |
| TMS-Acetylene | 98.22 | 1.2 | 2.7 mL |
| Pd(PPh | 701.9 | 0.03 | 333 mg |
| CuI | 190.45 | 0.02 | 60 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 6.6 mL |
| THF (Anhydrous) | - | Solvent | 50 mL |
Protocol:
-
Degassing (Crucial): In a dry Schlenk flask, dissolve Intermediate 1 (5.0 g) in anhydrous THF (50 mL) and TEA (6.6 mL). Sparge with Argon or Nitrogen for 15 minutes. Oxygen causes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.
-
Catalyst Addition: Add
(333 mg) and CuI (60 mg) under positive inert gas pressure. The solution will typically turn yellow/brown. -
Coupling: Add TMS-Acetylene (2.7 mL) dropwise via syringe.
-
Stirring: Stir at Room Temperature for 6–12 hours.
-
Optimization Note: If the reaction is sluggish after 6 hours, warm slightly to 30°C, but do not exceed 40°C .
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and precipitated ammonium salts. Rinse the pad with EtOAc.
-
Wash: Concentrate the filtrate, redissolve in EtOAc, and wash with water and brine.
-
Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexanes).
-
Expected Yield: 75–85%.[4]
-
Selectivity Check: LCMS should show a single peak with Mass [M+H]+ corresponding to the Mono-TMS adduct. If Bis-coupling occurs, the mass will be significantly higher.
-
Step 3: Desilylation
Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline.
| Reagent | MW | Equiv.[2][4][5][6][7][9] | Amount |
| Intermediate 2 | 286.2 | 1.0 | 3.0 g |
| K | 138.2 | 1.5 | 2.17 g |
| Methanol (MeOH) | - | Solvent | 30 mL |
Protocol:
-
Reaction: Dissolve Intermediate 2 (3.0 g) in MeOH (30 mL). Add solid
(2.17 g). -
Time: Stir at Room Temperature for 30–60 minutes. This reaction is usually very fast.
-
Workup: Concentrate the methanol in vacuo (do not heat excessively as terminal alkynes can be unstable).
-
Partition: Resuspend residue in water and extract with Dichloromethane (DCM).
-
Final Isolation: Dry over
and concentrate.-
Product: Off-white to pale yellow solid.
-
Storage: Store at -20°C under Argon. Terminal acetylenes on anilines can be prone to oxidation or polymerization over time.
-
Mechanistic Pathway & Selectivity
The success of this protocol hinges on the oxidative addition rates of Palladium(0).
Figure 2: Kinetic competition between C-I and C-Br bonds. At room temperature,
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-iodination or oxidation of amine. | Ensure temperature is kept at 0°C during addition. Use exactly 1.05 eq of NIS. |
| Bis-coupling in Step 2 | Temperature too high or reaction time too long. | Strictly maintain RT. Stop reaction immediately upon consumption of starting material. |
| Glaser Coupling (Di-alkyne) | Oxygen in Step 2. | Improve degassing (freeze-pump-thaw is superior to sparging). |
| Indole Formation | Spontaneous cyclization. | 2-ethynylanilines can cyclize to indoles if heated with metal salts. Keep Step 3 mild and store product cold. |
References
-
Chemoselectivity in Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Iodination of Anilines: Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link
-
General Protocol for 2-Ethynylanilines: Koradin, C., Dohle, W., Rodriguez, A. L., Schmid, B., & Knochel, P. (2003). Synthesis of polyfunctional indoles via a zinc-mediated cyclization. Tetrahedron, 59(10), 1571-1587. Link
-
Reactivity of Polyhalogenated Aromatics: Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews, 35(1), 71-84. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Ethynylaniline synthesis - chemicalbook [chemicalbook.com]
Technical Application Note: Sonogashira Coupling of 4-Bromo-2-ethynyl-6-fluoroaniline
[1]
Executive Summary & Molecule Profile
Target Molecule: 4-Bromo-2-ethynyl-6-fluoroaniline (CAS: 2866317-07-7) Role: Bifunctional Building Block (Indole Precursor / Cross-Coupling Scaffold)[1]
This application note details the chemoselective handling of 4-bromo-2-ethynyl-6-fluoroaniline , a "Janus" scaffold containing three distinct reactive sites: a nucleophilic aniline (–NH₂), an electrophilic aryl bromide (–Br), and a nucleophilic terminal alkyne (–C≡CH).[1]
The primary challenge in utilizing this scaffold is chemoselectivity .[1] The molecule contains both an oxidative addition site (Ar-Br) and a transmetallation site (terminal alkyne).[1] Under non-optimized Sonogashira conditions, this substrate faces catastrophic risks of polymerization (head-to-tail coupling) or Glaser homocoupling.[1] Furthermore, the ortho-disposition of the amino and ethynyl groups makes this molecule a "coiled spring" for cyclization into 6-bromo-4-fluoroindole.[1]
This guide provides two validated workflows:
-
Synthesis Protocol: Constructing the scaffold from 4-bromo-2-fluoroaniline via chemoselective iodination and Sonogashira coupling.[1]
-
Utilization Protocol: Selectively coupling the terminal alkyne to external electrophiles without disturbing the aryl bromide.
Chemical Logic & Reactivity Map
The Hierarchy of Reactivity
Success depends on exploiting the kinetic differences between halogen leaving groups.[1]
-
Aryl Iodide (Ar-I): Reacts at Room Temperature (RT).[1][2][3]
-
Aryl Bromide (Ar-Br): Requires Heat (>60°C) or specialized ligands.[1]
-
Terminal Alkyne: Susceptible to Cu-mediated homocoupling (Glaser) in the presence of O₂.[1]
Strategic Pathways
The following diagram illustrates the synthesis and utilization pathways, highlighting the critical "forks" where conditions dictate the product.
Figure 1: Synthetic workflow and reactivity divergence. The blue path indicates the selective synthesis route.
Part 1: Synthesis of the Scaffold
Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline from 4-bromo-2-fluoroaniline.
Step 1: Regioselective Iodination
The amino group directs iodination to the ortho position (C6).[1]
-
Reagents: N-Iodosuccinimide (NIS), Ag₂SO₄ (catalyst).[1]
-
Conditions: 0°C to RT, 2-4 hours.
-
Yield Target: >85%.
Step 2: Chemoselective Sonogashira Coupling
Critical Step: We must couple TMS-acetylene to the Iodide without touching the Bromide .[1]
-
Substrate: 4-Bromo-2-fluoro-6-iodoaniline.[1]
-
Reagent: Trimethylsilylacetylene (TMSA) (1.1 equiv).[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) or Pd(PPh₃)₄.
-
Co-Catalyst: CuI (1 mol%).[1]
-
Base/Solvent: Et₃N / THF (1:3 ratio).[1]
-
Temperature: Room Temperature (20-25°C) . Do not heat.
Mechanism: At RT, the Pd(0) catalyst undergoes oxidative addition rapidly into the C–I bond (Bond Dissociation Energy ~65 kcal/mol) but is kinetically too slow to insert into the C–Br bond (~81 kcal/mol).
Step 3: Desilylation[1]
Part 2: Utilization Protocol (Coupling the Scaffold)
Scenario: You have 4-bromo-2-ethynyl-6-fluoroaniline and want to couple it to an external Aryl Iodide (Ar-I).[1]
Challenges:
-
Homocoupling: The free alkyne can dimerize (Glaser coupling) if O₂ is present.[1][6]
-
Cyclization: Heating can trigger indole formation.[1]
Detailed Protocol
Materials
| Component | Specification | Role |
| Substrate | 4-Bromo-2-ethynyl-6-fluoroaniline (1.0 equiv) | Nucleophile (Alkyne) |
| Partner | Aryl Iodide (Ar-I) (1.1 equiv) | Electrophile |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Cross-coupling catalyst |
| Co-catalyst | CuI (1.5 mol%) | Alkyne activator |
| Base | Diisopropylamine (DIPA) or Et₃N (3.0 equiv) | HCl scavenger |
| Solvent | Anhydrous THF or DMF | Medium |
Step-by-Step Procedure
-
Degassing (Critical):
-
Solvent Addition:
-
Reaction:
-
Stir at Room Temperature for 4–12 hours.
-
Control: Monitor via TLC/LCMS.[1] The Ar-I should be consumed. The Ar-Br on your scaffold will remain intact at RT.
-
Note: If the reaction is sluggish, warm gently to 40°C. Do not exceed 60°C to prevent reaction at the bromide or indole cyclization.
-
-
Workup:
Troubleshooting & Critical Parameters
Preventing "Glaser" Homocoupling
If you observe a dimer byproduct (Ar-C≡C-C≡C-Ar), oxygen is leaking into your system.[1]
-
Solution: Use the "Freeze-Pump-Thaw" method for degassing solvents.[1][6]
-
Alternative: Switch to a Copper-Free protocol (e.g., Pd(OAc)₂ / PPh₃ / K₂CO₃ in DMF at 60°C), though this requires heating which risks Br-coupling.[1]
Indole Cyclization vs. Coupling
The 2-alkynylaniline motif is a precursor to indoles.[1]
-
Risk: If you heat the reaction >80°C, the nitrogen lone pair may attack the activated alkyne (5-endo-dig or 6-endo-dig cyclization).[1]
-
Mitigation: Keep the pH neutral-basic and temperature low. If you want the indole, simply heat the product of the Sonogashira reaction with CuI or AuCl₃.
Coupling at the Bromide Position
If you intend to couple an external alkyne to the Bromide position of this scaffold:
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1][7][8] Chemical Reviews, 107(3), 874-922. Link
- Nagy, E., et al. (2012). Selective Sonogashira Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
Sources
- 1. 429683-46-5|4-Bromo-2-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Notes and Protocols for 4-bromo-2-ethynyl-6-fluoroaniline in Medicinal Chemistry
Introduction: A Privileged Scaffold for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted anilines represent a "privileged scaffold," a molecular framework that has consistently demonstrated the ability to bind to a variety of biological targets, leading to the development of numerous approved drugs.[1] Within this class, 4-bromo-2-ethynyl-6-fluoroaniline emerges as a highly versatile and rationally designed intermediate, poised for the synthesis of complex molecular architectures, particularly in the realm of targeted cancer therapies.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-bromo-2-ethynyl-6-fluoroaniline. We will delve into the rationale behind its unique substitution pattern, provide detailed protocols for its application in key synthetic transformations, and discuss the interpretation of experimental outcomes. The methodologies and principles outlined herein are grounded in established chemical literature and are designed to be directly applicable to the synthesis of next-generation therapeutic agents.
The Strategic Advantage of the Substitution Pattern
The efficacy of 4-bromo-2-ethynyl-6-fluoroaniline as a building block in medicinal chemistry is not coincidental; it is the result of a deliberate arrangement of functional groups, each contributing to its synthetic utility and the desirable properties of its derivatives.
The Role of the Fluoro Group: Enhancing Pharmacokinetic and Pharmacodynamic Properties
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[2] The high electronegativity of fluorine can lead to:
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved dosing regimens.[3]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug candidate.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve cell membrane permeability and oral bioavailability.[4]
The Bromo and Ethynyl Groups: A Gateway to Molecular Complexity via Sonogashira Coupling
The bromo and ethynyl groups are strategically positioned for participation in one of the most powerful and versatile cross-coupling reactions in organic synthesis: the Sonogashira coupling.[5]
-
The Bromo Group as a Reactive Handle: The bromine atom at the 4-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its reactivity is well-balanced, allowing for efficient coupling under relatively mild conditions.
-
The Ethynyl Group as a Versatile Linker: The terminal alkyne at the 2-position is the key reactive partner in the Sonogashira reaction, enabling the formation of a carbon-carbon bond with a wide variety of aryl or vinyl halides.[6] This allows for the facile introduction of diverse molecular fragments, which is crucial for exploring the structure-activity relationship (SAR) of a drug candidate.
The Sonogashira coupling of 4-bromo-2-ethynyl-6-fluoroaniline with a suitable coupling partner provides a direct route to highly functionalized aniline derivatives, which are common precursors to a wide range of kinase inhibitors and other targeted therapies.
Experimental Protocol: Sonogashira Cross-Coupling of 4-bromo-2-ethynyl-6-fluoroaniline
This protocol provides a detailed, step-by-step methodology for a typical Sonogashira cross-coupling reaction using 4-bromo-2-ethynyl-6-fluoroaniline.
Materials and Reagents
-
4-bromo-2-ethynyl-6-fluoroaniline
-
Aryl or vinyl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: In a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-ethynyl-6-fluoroaniline (1.0 eq), the aryl or vinyl halide coupling partner (1.1 eq), and a magnetic stir bar.
-
Addition of Catalyst and Co-catalyst: To the flask, add the palladium catalyst (0.05 eq) and copper(I) iodide (0.1 eq).
-
Addition of Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 2-5 mol% | Sufficient to ensure efficient catalytic turnover without excessive cost or metal contamination. |
| Co-catalyst Loading | 5-10 mol% | Facilitates the formation of the copper acetylide intermediate, accelerating the reaction. |
| Base | Triethylamine or Diisopropylethylamine | Acts as both a base to deprotonate the alkyne and a scavenger for the hydrogen halide byproduct. |
| Solvent | THF or DMF | Aprotic solvents that effectively dissolve the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, minimizing side reactions. |
| Reaction Time | 2-24 hours | Dependent on the reactivity of the coupling partners. |
| Expected Yield | 70-95% | Typical for Sonogashira couplings of this nature. |
Visualization of Synthetic Workflow and Application
Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira cross-coupling reaction.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
Caption: A potential synthetic route to a kinase inhibitor scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-2-ethynyl-6-fluoroaniline and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-bromo-2-ethynyl-6-fluoroaniline is a powerful and strategically designed building block for medicinal chemistry. Its unique combination of a fluoro group for enhanced drug-like properties and bromo and ethynyl groups for versatile cross-coupling reactions makes it an invaluable tool for the synthesis of complex molecular targets. The protocols and information provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, ultimately contributing to the advancement of targeted therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- What is the role of bioisosterism in drug design? (2025, May 21).
- The role of fluorine in medicinal chemistry. (2008, October 4). Full article.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.
- Bioisosteric Replacements. (n.d.). Chemspace.
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019, December 25). MDPI.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjug
- 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. (n.d.).
- Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PMC - NIH.
- Halogen
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
- Aniline. (n.d.).
- What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge.
- PSFC Halogen
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
4-bromo-2-ethynyl-6-fluoroaniline as a building block for kinase inhibitors
Application Note: 4-Bromo-2-ethynyl-6-fluoroaniline in Kinase Inhibitor Design
Introduction: The "Privileged" Scaffold
In the landscape of kinase inhibitor discovery, the 4-bromo-2-ethynyl-6-fluoroaniline molecule represents a high-value "divergent core." It is not merely an intermediate; it is a pre-functionalized scaffold designed to address three critical challenges in medicinal chemistry: Hinge Binding , Metabolic Stability , and Vector Extension .
This Application Note details the synthesis, handling, and cyclization protocols for this building block, focusing on its conversion into 4-fluoro-6-bromoindole and quinazoline cores—two of the most prolific templates in FDA-approved kinase inhibitors (e.g., Osimertinib, Gefitinib).
Structural Biology & SAR Rationale
-
The Ethynyl Group (C2): A "warhead precursor." It serves as the 2-carbon unit required to close the ring into an indole or quinazoline. Its pre-installation avoids harsh conditions later in the synthesis.
-
The Fluorine Atom (C6):
-
Electronic Modulation: The strong electronegativity of fluorine (
) at the C6 position inductively withdraws electron density from the aniline nitrogen. This lowers the pKa of the conjugated system, potentially strengthening the Hydrogen Bond Donor (HBD) capability of the NH in the final heterocycle [1]. -
Metabolic Shielding: The C6 position in indole/quinazoline cores is a common "soft spot" for CYP450-mediated oxidation. Fluorine blocks this metabolic liability [2].
-
-
The Bromine Handle (C4): A versatile handle for late-stage diversification. It is positioned to direct substituents toward the Solvent Exposed Region or the Gatekeeper Residue , depending on the binding mode.
Synthetic Workflow: The Divergent Tree
The utility of this building block lies in its ability to access multiple chemotypes.[1] The diagram below illustrates the divergent pathways available from this single precursor.
Figure 1: Divergent synthetic pathways from the parent halo-aniline. The core building block allows access to distinct kinase inhibitor classes.
Experimental Protocols
Protocol A: Selective Synthesis of the Building Block
Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline from 4-bromo-2-fluoro-6-iodoaniline.
Challenge: Differentiating between the Iodine (C6) and Bromine (C4) reactivity.
Solution: Exploiting the bond dissociation energy difference (
Reagents:
-
Substrate: 4-bromo-2-fluoro-6-iodoaniline (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.1 equiv)
-
Catalyst:
(2 mol%) -
Co-catalyst: CuI (1 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:4 ratio)
Step-by-Step Procedure:
-
Degassing (Critical): Charge a flame-dried Schlenk flask with the iodoaniline,
, and CuI. Evacuate and backfill with Argon ( ). -
Solvent Addition: Add degassed THF and
via syringe. The solution should turn slightly yellow/brown. -
Addition: Add TMSA dropwise over 10 minutes at Room Temperature (20-25°C) .
-
Note: Do NOT heat. Heating >40°C will activate the C-Br bond and cause polymerization or double-addition.
-
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; product ( ) appears. -
Deprotection (One-Pot): Once coupling is complete, add
(2.0 equiv) and Methanol (equal volume to THF). Stir for 30 minutes to remove the TMS group. -
Workup: Dilute with water, extract with
, wash with brine, and dry over . -
Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.
-
Stability Warning: Store under Argon at -20°C. Terminal ethynyl anilines are prone to oxidation (turning black) upon prolonged air exposure.
-
Protocol B: Cyclization to 4-Fluoro-6-Bromoindole (The "Kinase Core")
Objective: Convert the ethynyl aniline into a substituted indole, a common scaffold in Type I inhibitors (e.g., Sunitinib analogs). Method: Pd-catalyzed annulation with an external Aryl Iodide (Cacchi-type reaction) [4].
Reagents:
-
Substrate: 4-bromo-2-ethynyl-6-fluoroaniline (1.0 equiv)
-
Partner: Aryl Iodide (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: In a pressure vial, combine the ethynyl aniline, Aryl Iodide, and Base.
-
Catalyst: Add
in a glovebox or under strict Argon flow. -
Reaction: Seal and heat to 80°C for 12 hours.
-
Workup: Pour into ice water. The indole often precipitates. Filter or extract with EtOAc.
-
Validation:
-
1H NMR: Look for the disappearance of the alkyne proton (
ppm) and the appearance of the Indole C3-H ( ppm, doublet or singlet depending on substitution).
-
Data Presentation & QC Standards
Table 1: Reactivity Profile of Halogens in Sonogashira Coupling Use this table to troubleshoot selectivity issues.
| Halogen Position | Bond Energy (kcal/mol) | Reactivity at 25°C | Reactivity at 80°C | Outcome |
| C6-Iodo | ~65 | High | Very High | Target Reaction |
| C4-Bromo | ~81 | Inert | Moderate | Side Product (Double addn) |
| C6-Fluoro | ~115 | Inert | Inert | Stable (Desired) |
Quality Control Specifications:
-
HPLC Purity: >98% (Required for biological assays).
-
Appearance: Pale yellow crystalline solid. Darkening indicates oxidation.
-
IR Spectrum: Sharp peak at
( stretch) and ( ).
Mechanistic Insight: Kinase Hinge Binding
The following diagram visualizes how the synthesized 4-fluoro-6-bromoindole core interacts within the ATP-binding pocket of a typical tyrosine kinase.
Figure 2: Schematic of the Hinge Binding interactions. The Fluorine atom enhances the acidity of the Indole NH, potentially strengthening the primary hydrogen bond with the kinase hinge carbonyl.
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An Efficient Palladium-Catalyzed Synthesis of 2-Substituted 3-Aryl- and 3-Vinyldoles from 2-Alkynylanilines. European Journal of Organic Chemistry, 2003(14), 2671–2678. Link
-
Mizukami, A., et al. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. Organic Letters, 18(4), 748–751. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. diposit.ub.edu [diposit.ub.edu]
Troubleshooting & Optimization
troubleshooting Sonogashira coupling with electron-deficient anilines
Ticket Subject: Troubleshooting Electron-Deficient Anilines (e.g., Nitro-, Cyano-, Halo-anilines) Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Phase: The "Push-Pull" Paradox
Welcome to the support center. If you are attempting to couple a terminal alkyne with an electron-deficient aniline (e.g., 4-nitro-2-iodoaniline) and experiencing low yields, you are likely fighting a "Push-Pull" conflict in the catalytic cycle.
The Mechanism of Failure
While electron-withdrawing groups (EWGs) like
-
The "Push" (Good): The EWG pulls electron density from the aromatic ring, weakening the C-X bond. This makes the oxidative addition of Pd(0) into the Ar-X bond faster than with neutral arenes.
-
The "Pull" (Bad): The free amine acts as a ligand. Even though EWGs reduce the basicity of the amine, the high local concentration allows the nitrogen lone pair to displace your phosphine ligands, forming an inactive Pd(II)-amine complex (Catalyst Poisoning).
-
The Copper Trap: If using Copper(I), the amine can also chelate Cu, disrupting the transmetallation step and promoting alkyne homocoupling (Glaser coupling).
Visualizing the Failure Mode
The following diagram illustrates where the cycle breaks down.
Caption: Figure 1. The Kinetic Trap. While EWGs accelerate Oxidative Addition, the free amine diverts the Pd(II) intermediate into an inactive state (Red path).
Troubleshooting Q&A (FAQs)
Ticket #101: "My reaction turns black immediately and yields are <10%."
-
Diagnosis: "Pd-Black" formation indicates catalyst decomposition. The amine displaced the stabilizing phosphine ligands, causing the "naked" Palladium to aggregate.
-
Solution: You need a ligand that binds tighter than the amine or is bulky enough to block the amine.
-
Immediate Fix: Increase the phosphine-to-palladium ratio. If using
, add 10-20 mol% extra free . -
Pro Fix: Switch to bulky, electron-rich Buchwald ligands like XPhos or SPhos .[1] These create a steric shell that prevents the amine from binding while facilitating the coupling [1].
-
Ticket #102: "I see the aryl halide disappearing, but the main product is the alkyne dimer (Glaser product)."
-
Diagnosis: The Transmetallation step is too slow. Oxygen has leaked in, allowing the Copper cycle to oxidize the alkyne into a dimer (A-C≡C-C≡C-A) instead of coupling it to the Palladium.
-
Solution:
-
Degas Rigorously: Sparging with Argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles).
-
Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of Copper-acetylide low, statistically favoring the cross-coupling over the homocoupling.
-
Go Copper-Free: See Protocol B below.
-
Ticket #103: "My Nitro-aniline won't dissolve in THF or Toluene."
-
Diagnosis: Electron-deficient anilines have high lattice energy and poor solubility in non-polar solvents.
-
Solution: Switch to polar aprotic solvents. DMF (Dimethylformamide) or DMA (Dimethylacetamide) are standard.
-
Warning: If heating >80°C in DMF with base, DMF can decompose to form dimethylamine, which acts as a nucleophile. Keep Temp <80°C or use NMP.
-
Optimized Protocols
Do not rely on "standard" conditions. Choose the protocol based on your willingness to protect the amine.[2]
Protocol A: The "Golden Standard" (Amine Protected)
Best for: High-value intermediates where yield is critical.
Why: Acetyl protection (
-
Protection: Treat aniline with
(Acetic anhydride) in AcOH. (Yield >95%). -
Coupling:
-
Catalyst:
(2-5 mol%) -
Co-Catalyst: CuI (1-2 mol%)
-
Base:
(2-3 equiv) -
Solvent: THF/DMF (1:1)
-
Temp: 40-60°C.
-
-
Deprotection: Reflux in
or use Hydrazine hydrate.
Protocol B: The "Direct Shot" (Unprotected / Copper-Free)
Best for: Rapid screening or when protection/deprotection is impossible. Why: Eliminates Copper (preventing Glaser coupling) and uses a specialized ligand to outcompete the amine.[1]
-
Reagents:
-
Substrate: 1.0 equiv Electron-deficient Iodoaniline.
-
Alkyne: 1.2 equiv Terminal Alkyne.
-
Catalyst:
(2 mol%) + XPhos (4 mol%). -
Base:
(2.0 equiv) - Inorganic bases often work better for unprotected anilines than amines. -
Solvent:
or Toluene (if soluble).
-
-
Procedure:
-
Charge solid reagents into a vial.
-
Seal and purge with Argon (3x).
-
Add degassed solvent via syringe.
-
Heat to 80°C for 4-12 hours.
-
-
Note: If XPhos is unavailable, use
with excess (4 equiv relative to Pd) to crowd out the amine [2].
Ligand & Base Selection Matrix
Use this table to select reagents based on your specific substrate constraints.
| Substrate Feature | Recommended Ligand | Recommended Base | Rationale |
| Standard (Protected) | Standard conditions are sufficient; cost-effective. | ||
| Free | XPhos or SPhos | Bulky ligands prevent amine coordination; inorganic base prevents N-alkylation side reactions. | |
| Sterically Hindered | Highly active ligand needed for difficult oxidative addition. | ||
| High Glaser Side-Product | dppf (bidentate) | DIPA (Diisopropylamine) | Bidentate ligands stabilize Pd; DIPA is less prone to oxidation than TEA. |
Decision Tree for Troubleshooting
Follow this logic flow to diagnose your specific failure.
Caption: Figure 2. Diagnostic logic flow for isolating the root cause of reaction failure.
References
-
Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition. [Link]
-
Plenio, H., et al. (2012). "The Sonogashira Coupling of Aryl Bromides and Chlorides: A Guide to Catalyst Selection." Journal of Organic Chemistry. [Link]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. [Link]
-
Handa, S., et al. (2018).[3] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings." Organic Letters. [Link]
Sources
Technical Support Center: Purification of Crude 4-Bromo-2-ethynyl-6-fluoroaniline
Welcome to the technical support center for 4-bromo-2-ethynyl-6-fluoroaniline. This versatile building block is a critical intermediate in the synthesis of pharmaceuticals and advanced materials.[1] However, its purification can present significant challenges due to its unique chemical functionalities. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and in-depth protocols to overcome common purification hurdles. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you to proactively optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding the handling and purification of crude 4-bromo-2-ethynyl-6-fluoroaniline.
Q1: My crude product is a dark brown or black solid/oil. What causes this discoloration and how can I prevent it?
A1: The discoloration is almost certainly due to the aerial oxidation of the aniline functional group.[2] Anilines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric and quinone-like impurities.[2] To mitigate this:
-
Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration steps.
-
Storage: Store the crude and purified material in a cool, dark place, preferably under an inert atmosphere.[2]
-
Remediation: Discoloration can often be removed during recrystallization by adding a small amount of activated carbon, which adsorbs the colored impurities.[3]
Q2: What are the most probable impurities I should expect in my crude product?
A2: The impurity profile is dictated by the synthetic route. Assuming a Sonogashira coupling between a dibromo-fluoroaniline precursor and a protected alkyne, followed by deprotection, the common impurities are:
-
Unreacted Starting Materials: Residual 1,4-dibromo-2-fluoroaniline or the alkyne source.
-
Sonogashira Byproducts: The primary byproduct is often the homocoupled alkyne (Glaser-Hay coupling product).[4] You may also see products of dehalogenation where the bromine is replaced by hydrogen.[2]
-
Deprotection-Related Impurities: If a silyl-protected alkyne (e.g., TMS-acetylene) was used, you might find residual silyl-protected product or byproducts from the deprotection reagents (e.g., fluoride salts).[5][6][7]
-
Catalyst Residues: Trace amounts of palladium and copper catalysts used in the coupling reaction.[8][9]
-
Degradation Products: Oxidized and polymerized forms of the aniline product.[2][3]
Q3: Is this compound acidic or basic? How does that affect my purification strategy?
A3: As an aniline derivative, 4-bromo-2-ethynyl-6-fluoroaniline is a weak base. This property is crucial for purification:
-
Chromatography: Its basicity can cause significant peak tailing and even irreversible binding to standard silica gel, which is acidic.[10] This necessitates special chromatographic techniques.
-
Extraction: The basicity allows for purification via acid-base extraction. The aniline can be protonated with a dilute acid to form a water-soluble salt, separating it from non-basic organic impurities.[3]
Q4: What are the key safety precautions for handling this compound?
A4: Halogenated anilines are toxic, can be absorbed through the skin, and are suspected carcinogens.[2] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust.[11]
Part 2: Troubleshooting Guide - Resolving Specific Purification Issues
This section provides in-depth solutions to specific problems encountered during the purification process.
Problem: My column chromatography is not working well; the compound is streaking or I have poor recovery.
Probable Cause: The basic aniline nitrogen is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to slow, uneven elution (tailing) and, in some cases, decomposition or irreversible adsorption of the product on the column.[10]
Solutions:
-
Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica.
-
Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (Et₃N) or pyridine, into your eluent system (typically 0.1% to 1% v/v).[10] This amine will preferentially bind to the acidic sites, allowing your product to elute cleanly.
-
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: Pre-treated silica phases are commercially available and offer excellent performance for purifying amines.[10]
-
-
Reversed-Phase Chromatography: For highly polar anilines, reversed-phase flash chromatography using a C18-functionalized silica can be effective. Using a mobile phase with a slightly alkaline pH can improve retention and separation of basic compounds.[10]
Workflow: Optimizing Column Chromatography for 4-bromo-2-ethynyl-6-fluoroaniline
Caption: Decision workflow for troubleshooting aniline purification by column chromatography.
Problem: My purified product is still contaminated with a non-polar impurity.
Probable Cause: This is likely the homocoupled (Glaser) diyne byproduct from the Sonogashira reaction.[4] This impurity is non-basic and typically much less polar than the desired aniline product.
Solution: Acid-Base Liquid-Liquid Extraction
This classic technique is highly effective for separating basic compounds from neutral or acidic impurities. The aniline is selectively moved into an aqueous layer, leaving non-basic impurities behind in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a 10g scale). The basic aniline will be protonated and move into the aqueous layer. The non-basic Glaser byproduct will remain in the organic layer.
-
Isolate Aqueous Layer: Combine the acidic aqueous layers. The desired product is now in this layer as a hydrochloride salt. Discard the organic layer containing the non-basic impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. This deprotonates the aniline salt, causing the free base to precipitate or form an oil.
-
Re-extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (3 x 50 mL). The purified aniline product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem: My product is clean by NMR, but it's still discolored.
Probable Cause: Trace amounts of highly colored oxidation impurities are present that may be below the detection limit of NMR but are visually apparent.
Solution: Recrystallization with Activated Carbon
This is the most effective method for removing colored impurities.[3]
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water, toluene/hexanes). The ideal system is one where the product is soluble in the hot solvent but sparingly soluble in the cold solvent.
-
Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent.
-
Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.
-
Hot Filtration: Briefly reheat the mixture to boiling and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified, lighter-colored crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 3: Data Summary and Reference Protocols
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Name/Type | Probable Source | Key Differentiating Property | Primary Removal Method | Secondary Method |
| Glaser Homocoupling Product | Sonogashira Reaction | Non-basic, low polarity | Acid-Base Extraction | Column Chromatography |
| Unreacted Aryl Halide | Sonogashira Reaction | Non-basic, polarity similar to product | Column Chromatography | Recrystallization |
| TMS-Protected Alkyne | Incomplete Deprotection | Non-basic, low polarity | Column Chromatography | Acid-Base Extraction |
| Oxidized/Polymeric Anilines | Air/Light Exposure | Highly polar, highly colored | Recrystallization with Carbon | Column Chromatography |
| Palladium/Copper Catalysts | Sonogashira Reaction | Metallic/Inorganic Salts | Filtration through Celite® | Metal Scavenging Agents |
Diagram: Overall Purification Decision Logic
Caption: A logical flowchart for selecting a purification strategy based on initial analysis.
References
- Benchchem.
- Books. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.
- Benchchem.
- Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
- Google Patents.
- Books Gateway. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- ChemicalBook. 4-Bromo-2-fluoroaniline synthesis.
- How do I purify ionizable organic amine compounds using flash column chrom
- Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- ResearchGate.
- SciELO México.
- ChemicalBook.
- DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.
- Chem-Impex. 4-Bromo-2-fluoroaniline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
preventing decomposition of 4-bromo-2-ethynyl-6-fluoroaniline during purification
Technical Support Center: Purification of 4-bromo-2-ethynyl-6-fluoroaniline
Welcome to the technical support center for 4-bromo-2-ethynyl-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Due to its unique trifunctional nature, this molecule presents specific stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent decomposition and achieve high purity.
Section 1: Understanding the Instability of 4-bromo-2-ethynyl-6-fluoroaniline
A successful purification strategy begins with a fundamental understanding of the molecule's inherent vulnerabilities. The decomposition of 4-bromo-2-ethynyl-6-fluoroaniline is not random; it is a direct consequence of the interplay between its three key functional groups.
Q1: What specific structural features make 4-bromo-2-ethynyl-6-fluoroaniline prone to decomposition during purification?
A1: The instability of this molecule arises from a combination of factors related to its aniline, terminal alkyne, and halogen-substituted aromatic ring systems.
-
Aniline Moiety: The primary amino group (-NH₂) is susceptible to oxidation, especially when exposed to air and light.[1] This process can lead to the formation of highly colored quinone-like species and polymeric materials, which are often observed as a darkening of the product from a beige solid to a dark red or brown substance.[1]
-
Terminal Alkyne Group: The ethynyl C-H bond is weakly acidic (pKa ≈ 25) and the alkyne itself is highly reactive.[2][3] It is particularly vulnerable to oxidative homocoupling, known as Glaser coupling, which forms a symmetric 1,4-disubstituted diacetylene dimer.[4] This side reaction is significantly catalyzed by residual copper salts from the preceding Sonogashira coupling reaction and is promoted by the presence of oxygen.[4][5]
-
Halogenated Aromatic System: The fluorine and bromine atoms are strong electron-withdrawing groups by induction, which decreases the basicity of the aniline nitrogen.[6][7][8] While this can sometimes reduce unwanted acid-catalyzed side reactions, it also influences the molecule's interaction with stationary phases during chromatography.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary decomposition pathways for 4-bromo-2-ethynyl-6-fluoroaniline.
Section 2: Frequently Asked Questions (FAQs) - General Handling & Proactive Prevention
Addressing potential issues before beginning purification can save significant time and material.
Q2: My crude product from the Sonogashira reaction is already a dark, tar-like material. What went wrong?
A2: A dark crude product typically indicates that significant degradation, primarily oxidation of the aniline, occurred during the reaction or subsequent workup.[1] This can be caused by prolonged reaction times at elevated temperatures, insufficient inert atmosphere (oxygen exposure), or an oxidative workup. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict nitrogen or argon atmosphere from start to finish.
Q3: What are the most common impurities I should anticipate from a Sonogashira coupling synthesis?
A3: Besides the degradation products mentioned above, you should expect process-related impurities. These include:
-
Unreacted starting materials (e.g., the aryl halide).
-
The homocoupled alkyne dimer (Glaser product).[4]
-
Residual palladium and copper catalysts.
-
Byproducts from side reactions involving the phosphine ligands or base.
Q4: What are the best practices for handling and storing both crude and purified 4-bromo-2-ethynyl-6-fluoroaniline?
A4: Given its sensitivities, proper handling is critical.
-
Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) to the greatest extent possible.
-
Light: Protect the compound from direct light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: Store the material at low temperatures (0-8 °C is recommended) to slow the rate of decomposition.[9] For long-term storage, -20 °C is preferable.
-
Purity: The purified compound is often less stable than the crude mixture because trace stabilizers may have been removed. Prompt and proper storage after purification is essential.
Section 3: Troubleshooting Guide for Purification
This section addresses specific problems encountered during the purification process and provides validated protocols to resolve them.
Caption: Decision workflow for selecting a purification strategy.
Issue 1: The product streaks badly or remains on the baseline during silica gel column chromatography, and the collected fractions are discolored.
-
Causality: This is a classic sign of strong interaction between the basic aniline and the acidic surface of standard silica gel.[10] Prolonged contact with the acidic silica can catalyze decomposition, leading to tailing, irreversible adsorption (product loss), and the formation of colored impurities on the column.[11]
-
Solution: Column Chromatography with a Basic Modifier. By adding a small amount of a volatile base like triethylamine (TEA) to the eluent, you neutralize the acidic sites on the silica gel. This prevents the protonation of your aniline, allowing it to elute cleanly and quickly, minimizing on-column decomposition.
Protocol 1: Column Chromatography with Triethylamine (TEA) Modifier
-
Slurry Preparation: Prepare the silica gel slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pack the column using the TEA-containing slurry and eluent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Pre-adsorb the sample onto a small amount of silica gel. Allow the solvent to evaporate completely in a fume hood.
-
Elution: Carefully load the dried, pre-adsorbed sample onto the top of the column. Begin elution with the TEA-containing solvent system, gradually increasing polarity as needed.
-
Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent and TEA under reduced pressure (rotary evaporator). A cool water bath (15-20 °C) is recommended to prevent thermal degradation. Co-evaporation with a solvent like toluene can help remove the final traces of TEA.
-
Issue 2: A new, less-polar spot appears on the TLC plate during purification or upon standing.
-
Causality: This is highly indicative of the alkyne homocoupling (Glaser) product.[4] This reaction is catalyzed by residual copper(I) from the Sonogashira synthesis and is driven by oxygen. Even trace amounts of copper can be problematic.
-
Solution: Pre-Chromatography Chelating Wash. Before committing to purification, perform a liquid-liquid extraction to remove the catalytic copper. A dilute aqueous solution of ammonium hydroxide or EDTA forms a stable, water-soluble complex with copper, effectively removing it from the organic phase.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or MTBE).
-
Wash the organic layer 2-3 times with a 5% aqueous ammonium hydroxide solution or a 0.5M EDTA solution.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature. The resulting crude product will be significantly depleted of copper and less prone to homocoupling.
-
Section 4: Alternative Purification Strategy
When impurities have significantly different solubility profiles from the desired product, recrystallization can be a highly effective and scalable alternative to chromatography.[12][13]
Q5: When should I choose recrystallization over chromatography?
A5: Recrystallization is ideal when your crude product is relatively clean (>85% pure) and the major impurities are either much more soluble or much less soluble than your product in a given solvent system. It avoids potential on-column decomposition but may result in lower yields if not optimized.[13] A key challenge can be "oiling out," where the compound separates as a liquid instead of forming crystals.[14] This can often be overcome by using a larger solvent volume or a different solvent system.[14]
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a solvent pair: a "good" solvent in which the compound is soluble (e.g., Toluene, Dichloromethane, Ethyl Acetate) and a "poor" solvent in which it is insoluble (e.g., Hexane, Heptane).[15][16] The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the "good" solvent at a slightly elevated temperature (40-50 °C).
-
Precipitation: Slowly add the "poor" solvent dropwise to the warm, stirred solution until a persistent cloudiness appears.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.
Section 5: Data Summary Tables
| Parameter | Recommendation for Column Chromatography | Rationale |
| Stationary Phase | Silica Gel (Standard Grade, 230-400 mesh) | Standard choice, but requires modification. |
| Neutral Alumina (Brockmann I, deactivated to III) | Alternative for highly sensitive bases; avoids acidic environment. | |
| Eluent System | Hexane / Ethyl Acetate or Hexane / Dichloromethane | Good starting point for adjusting polarity. |
| Eluent Modifier | 0.5 - 1.0% (v/v) Triethylamine (TEA) | Neutralizes acidic silica sites, preventing tailing and decomposition.[10][11] |
| Loading Method | Dry loading (pre-adsorption onto silica) | Provides better resolution and minimizes band broadening. |
Table 1: Recommended Parameters for Column Chromatography.
| "Good" Solvent (Soluble) | "Poor" Solvent (Insoluble) | Comments |
| Toluene | Hexane / Heptane | A common and effective system for aromatic compounds. |
| Dichloromethane (DCM) | Hexane / Heptane | Good for initial dissolution, but DCM's volatility requires care. |
| Ethyl Acetate (EtOAc) | Hexane / Heptane | A more polar system; useful if the compound is poorly soluble in Toluene/DCM. |
| Ethanol | Water | Can be effective but has a higher tendency to cause "oiling out".[14] |
Table 2: Suggested Solvent Systems for Recrystallization Trials.
References
- Discussion Forum on Electron-Withdrawing/Releasing Groups:How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024).
- BenchChem Technical Support:Technical Support Center: Recrystallization of Substituted Anilines. (2025). BenchChem.
- YouTube Chemistry Channel:Effect of Substituents on the Basicity of Anilines. (2020).
- BenchChem Technical Support:Technical Support Center: Purification of Substituted Anilines. (2025). BenchChem.
- Allen Institute:In case of substituted aniline the group which decreases the basic strength is. Allen.
- Quora Discussion:What will happen to the acidic strength if an EWG/EDG is attached at the ortho position of an aniline? (2017). Quora.
- Filo Educational Platform:Aniline and its derivatives. (2024). Filo.
- University Chemistry Resources:Recrystallization.
- University Chemistry Lab Manual:Recrystallization.
- University of Arizona Chemistry Dept.:Recrystallization.
- BenchChem Technical Support:Technical Support Center: Purification of Halogenated Aniline Compounds. (2025). BenchChem.
- ECHEMI Discussion Forum:Alternative method of recrystallization at room temperature (using 2 solvents). ECHEMI.
- University of Rochester Chemistry Dept.:Tips & Tricks: Recrystallization.
- BenchChem Validation & Comparative Guide:Efficacy of different purification methods for substituted anilines. (2025). BenchChem.
- Royal Society of Chemistry:Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. RSC Publishing.
- ChemicalBook:4-Bromo-2-fluoroaniline Properties. ChemicalBook.
- BenchChem Technical Support:Troubleshooting poor yields in Sonogashira reactions with halogenated anilines. (2025). BenchChem.
- Wikipedia:Alkyne. Wikipedia, The Free Encyclopedia.
- ResearchGate Discussion:Does aniline stick in columns during column chromatography? (2014). ResearchGate.
- Chem-Impex:4-Bromo-2-fluoroaniline. Chem-Impex International.
- Chemistry LibreTexts:Deprotonated Alkynes. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. In case of substituted aniline the group which decreases the basic strength is [allen.in]
- 8. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recrystallization [sites.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
- 16. Tips & Tricks [chem.rochester.edu]
identifying byproducts in the synthesis of 4-bromo-2-ethynyl-6-fluoroaniline
The following technical support guide is designed for researchers synthesizing 4-bromo-2-ethynyl-6-fluoroaniline , a critical scaffold often used in the development of covalent kinase inhibitors (e.g., targeting EGFR or BTK).
This guide focuses on the Sonogashira coupling step, as this is the primary source of complex byproduct formation for this specific chemotype.
Module: Impurity Profiling & Troubleshooting Status: Active Audience: Medicinal Chemists, Process Chemists
Diagnostic Workflow: The "Impurity Map"[1]
Before attempting purification, use this logic flow to categorize your crude mixture. This specific aniline scaffold is prone to three distinct classes of side reactions due to the competing reactivity of the halogenated core and the free amine.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways available to the starting material (SM : 4-bromo-2-iodo-6-fluoroaniline) under standard Sonogashira conditions.
Figure 1: Divergent reaction pathways. The primary challenge is maintaining selectivity for the C-I bond while preventing the free amine from attacking the newly formed alkyne.
Troubleshooting Guide: Byproduct Identification
Issue 1: The "Double-Coupled" Impurity
Symptom: LC-MS shows a peak with Mass = Target + (Alkyne Unit - Halogen). Technical Context: The 4-bromo position is less reactive than the 2-iodo position, but it is not inert. If the reaction temperature exceeds 50°C or if the catalyst loading is too high, the Pd(0) will eventually insert into the C-Br bond.
| Diagnostic | Observation |
| LC-MS (ESI+) | Mass shift corresponding to Target + 52 Da (if using TMS-acetylene) or Target + 26 Da (if using acetylene gas). |
| 1H NMR | Loss of the distinct aromatic doublet-of-doublets pattern. You will see increased integration in the silyl/alkyne region. |
| TLC | A non-polar spot running just above the product (bis-alkynes are highly lipophilic). |
Corrective Action:
-
Switch Catalyst: Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄. The Pd(II) precatalyst releases active Pd(0) more slowly, enhancing discrimination between I and Br [1].
-
Temperature Control: Strictly maintain reaction temperature < 45°C . The activation energy for C-Br insertion is significantly higher than C-I.
-
Stoichiometry: Do not exceed 1.05 equivalents of the alkyne.
Issue 2: The "Silent" Cyclization (Indole Formation)
Symptom: Product yield is low, and a new peak appears with Mass = Target (or Target - 2H) . Technical Context: This is the most insidious side reaction for ortho-ethynyl anilines. The free amine can attack the activated alkyne (5-endo-dig or 5-exo-dig cyclization) to form a 7-fluoro-5-bromoindole . This is essentially an accidental "Larock Indole Synthesis" [2].
| Diagnostic | Observation |
| LC-MS | Mass is often identical to the target (isomer) or M-2 depending on the mechanism/oxidation state. |
| 1H NMR | Appearance of a broad singlet around 11.0–12.0 ppm (Indole NH). The alkyne proton (or TMS group) signal disappears. |
| Appearance | The reaction mixture turns dark brown/black rapidly (indoles are prone to oxidation). |
Corrective Action:
-
Protect the Amine: If this persists, acetylate (Ac) or Boc-protect the aniline before the Sonogashira step. The amide N-H is less nucleophilic than the aniline NH₂.
-
Avoid Carbonate Bases: Stronger inorganic bases (K₂CO₃, Cs₂CO₃) promote cyclization. Switch to milder organic amine bases like Triethylamine (TEA) or Diisopropylamine (DIPA) which are less likely to deprotonate the aniline [3].
Issue 3: Glaser Homocoupling
Symptom: A persistent impurity that does not contain the aniline core. Technical Context: In the presence of Copper(I) and Oxygen, two terminal alkynes oxidatively couple to form a diyne (e.g., TMS-C≡C-C≡C-TMS).
| Diagnostic | Observation |
| LC-MS | Mass corresponds to Dimer of Alkyne - 2H. (e.g., for TMS-acetylene, m/z ~194). |
| UV-Vis | This impurity is often UV-active but has no amine absorption characteristics. |
Corrective Action:
-
Degassing: Sparge solvents with Argon for at least 20 minutes.
-
Slow Addition: Add the alkyne solution slowly via syringe pump to keep its instantaneous concentration low relative to the aryl halide.
Analytical Data Summary Table
Use this table to interpret your crude LC-MS/NMR data. (Assuming Target MW approx 256 Da for free alkyne, 328 Da for TMS-protected).
| Compound Identity | Relative R_f (Hex/EtOAc) | Mass Spec Signature (ESI+) | Key NMR Feature (1H) |
| Target (TMS-protected) | 0.60 | [M+H]+ = 328/330 (Br pattern) | δ 0.25 (s, 9H) , Aromatic d/dd |
| Target (Deprotected) | 0.45 | [M+H]+ = 256/258 (Br pattern) | δ 3.50 (s, 1H) (Alkyne C-H) |
| Bis-Coupled Impurity | 0.75 | [M+H]+ = ~398 (Bis-TMS) | Two TMS signals or doubled integration |
| Indole Impurity | 0.50 | [M+H]+ = 256/258 (Isomer) | δ 11.5 (br s) , Indole C2/C3 protons |
| Glaser Dimer | 0.90 | [M+H]+ = 195 | No aromatic signals; only TMS/Alkyl |
Validated Protocol: Selective Monocoupling
To minimize the byproducts listed above, follow this optimized procedure.
Reagents:
-
4-bromo-2-iodo-6-fluoroaniline (1.0 equiv)
-
Trimethylsilylacetylene (1.05 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.01 equiv)
-
Triethylamine (3.0 equiv)
-
THF (Anhydrous, degassed)
Step-by-Step:
-
Charge: In a dried Schlenk flask, combine the aniline, Pd catalyst, and CuI.
-
Cycle: Evacuate and backfill with Argon (3x) to remove O₂ (prevents Glaser ).
-
Solvate: Add degassed THF and Triethylamine via syringe.
-
Initiate: Add TMS-acetylene dropwise at Room Temperature (20-25°C) .
-
Note: Do not heat initially. The C-I insertion is fast. Only heat to 40°C if conversion stalls after 4 hours.
-
-
Monitor: Check HPLC at T=1h. Look for the disappearance of the Iodo-precursor.
-
Stop Condition: If Bis-coupled product > 2%, quench immediately.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Supports: Catalyst selection and reactivity order (I > Br).
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
- Supports: Mechanism of indole formation
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871.
- Supports: Base selection to minimize side reactions.
Technical Support Center: Scalable Synthesis of 4-Bromo-2-ethynyl-6-fluoroaniline
Ticket ID: SC-882-F Subject: Scale-Up Protocol & Troubleshooting for Halogenated Ethynyl Aniline Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Engineering Challenge
You are likely synthesizing 4-bromo-2-ethynyl-6-fluoroaniline as a critical pharmacophore for kinase inhibitors (e.g., MEK or BTK inhibitors). The structural combination of an electron-withdrawing fluorine, a reactive handle (bromine), and a steric blocker (ethynyl) makes this a high-value, yet challenging, intermediate.
The Core Problem: The synthesis requires distinguishing between two halogenated sites (Bromine at C4 and Iodine at C6) during the cross-coupling event.[1] Success relies entirely on chemoselectivity . If you heat the reaction too aggressively, you will couple at the bromine position, destroying your scaffold.
This guide provides a self-validating, scalable route designed to maximize regioselectivity and safety.
Module 1: Validated Synthetic Route
We recommend a 3-step workflow starting from commercially available 4-bromo-2-fluoroaniline. This route avoids the hazardous Sandmeyer reaction (diazonium salts) often found in academic papers, favoring a robust electrophilic aromatic substitution followed by a chemoselective Sonogashira coupling.
Workflow Visualization
Figure 1: Validated scale-up route prioritizing chemoselectivity (I > Br) and safety.
Module 2: Step 1 - Regioselective Iodination
Objective: Install an iodine atom at the C6 position (ortho to the amine). Reagents: Iodine Monochloride (ICl) in Acetic Acid (AcOH).
Technical FAQ & Troubleshooting
Q: Why use ICl instead of NIS or
Q: I am seeing di-iodination. How do I stop this? A: Di-iodination occurs if the reaction runs too long or with excess reagent.
-
Protocol Adjustment: Add ICl dropwise at 15–20°C. Do not exceed 1.05 equivalents.
-
Monitoring: Quench the reaction immediately upon consumption of the starting material (monitor by HPLC, not TLC, as spots may overlap).
Q: The product is a dark oil. How do I purify it without a column? A: The "oil" is likely due to residual acetic acid or iodine.
-
Quench: Pour into ice water containing Sodium Thiosulfate (
) to destroy excess iodine (turns from purple/brown to yellow). -
Neutralize: Adjust pH to ~8 with saturated
. -
Crystallization: The product (4-bromo-2-fluoro-6-iodoaniline) should precipitate as a solid. Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Module 3: Step 2 - Chemoselective Sonogashira Coupling
Objective: Couple TMS-acetylene selectively to the Iodine (C6) without touching the Bromine (C4).
Reagents:
Critical Process Parameters (CPP)
| Parameter | Specification | Reason (Causality) |
| Temperature | 20°C – 25°C | CRITICAL: Iodine couples at RT. Bromine requires heat (>50°C). Keeping it cool ensures chemoselectivity [1]. |
| Oxygen Level | < 50 ppm | Oxygen promotes Glaser homocoupling (alkyne dimerization), wasting expensive TMS-acetylene. |
| Order of Addition | Alkyne last | Add TMS-acetylene slowly to the catalyst mixture to prevent catalyst poisoning. |
Troubleshooting Guide: Sonogashira Stalls
Q: The reaction has stalled at 60% conversion, but I'm afraid to heat it. What should I do? A: Do NOT heat the reaction. Heating will activate the C-Br bond, leading to polymerization or double-coupling.
-
Diagnosis: The catalyst has likely deactivated (Pd black precipitation).
-
Fix: Add a fresh "spike" of catalyst (0.5 mol%) and degassed solvent. Ensure your Schlenk line or nitrogen sweep is actually excluding oxygen.
Q: I see a major side product with double molecular weight. What is it?
A: This is the Glaser Homocoupling product (TMS-C
-
Cause: Oxygen leak in the system. Copper (CuI) catalyzes the dimerization of alkynes in the presence of
. -
Remedy: Degas all solvents (sparge with Argon for 30 mins) before adding the catalyst.
Decision Tree: Reaction Failure Analysis
Figure 2: Logic flow for diagnosing Sonogashira coupling failures.
Module 4: Step 3 - Deprotection & Isolation
Objective: Remove the TMS group to release the terminal alkyne.
Reagents:
Q: Why not use TBAF (Tetrabutylammonium fluoride)?
A: TBAF is expensive and difficult to remove completely. Residual fluoride salts can corrode glass-lined reactors and complicate analysis. Potassium Carbonate (
Q: Is the final product stable? A: Terminal alkynes on anilines are moderately unstable. They can polymerize or oxidize if stored in light/air.
-
Storage: Store the solid under Nitrogen at -20°C, protected from light.
-
Safety Warning: Terminal acetylenes can be potential energetic materials. Do not distill the final product to dryness at high temperatures.
Module 5: Safety & Compliance
Risk Assessment Matrix
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic | Acetylenes can decompose explosively. | Never distill the final product residue >50°C. Use a blast shield during scale-up. |
| Toxic | ICl is corrosive and lachrymatory. | Handle in a fume hood. Quench all waste streams with Thiosulfate before disposal. |
| Heavy Metal | Palladium/Copper contamination.[2] | Use a metal scavenger (e.g., SiliaMetS® Thiol) or charcoal filtration during the final workup to meet ICH Q3D guidelines. |
References
-
Chemoselectivity in Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Iodination Protocols: Castanet, A.-S., et al. (2002).[3] Mild and regioselective iodination of electron-rich aromatics.[1][3] Tetrahedron Letters, 43(29), 5047-5048. Link
-
Scale-Up Safety: BenchChem Technical Support. (2025).[1][2][4] Sonogashira Reactions of 4-Bromo-2,6-diiodoaniline. BenchChem Technical Guides. Link
-
Regioselectivity Data: Joshi, S. N., et al. (2011).[5][6] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469.[5] Link
For further assistance, please contact the Process Chemistry Support Team with your specific batch data (HPLC purity and reaction temperature logs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijnc.ir [ijnc.ir]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
validation of 4-bromo-2-ethynyl-6-fluoroaniline structure by X-ray crystallography
Methodology: Single Crystal X-Ray Diffraction (SC-XRD) vs. Solution-State NMR
Executive Summary
In the development of kinase inhibitors (e.g., EGFR or BTK targets), the precise regiochemistry of polysubstituted aniline intermediates is critical. 4-bromo-2-ethynyl-6-fluoroaniline represents a high-value pharmacophore scaffold where the relative orientation of the ethynyl (alkyne) and fluoro groups governs subsequent cyclization efficiency and ligand binding affinity.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to definitively resolve subtle spatial isomers or solid-state packing behaviors (polymorphism) that affect bioavailability. This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "Gold Standard" for validating this structure, comparing its efficacy directly against standard spectroscopic alternatives.
Part 1: The Analytical Challenge
Validating 4-bromo-2-ethynyl-6-fluoroaniline presents specific challenges that standard 1D-NMR often leaves ambiguous:
-
Electronic Crowding: The electron-withdrawing nature of Fluorine (ortho) and the anisotropy of the Ethynyl group (ortho) create complex shielding effects on the amine protons.
-
Proton Scarcity: With only two aromatic protons,
-NMR coupling constants ( -values) can be inconclusive regarding the exact placement of the fluorine vs. the ethynyl group relative to the amine. -
Conformational Locking: In solution, the amine group rotates freely. In the solid state, intramolecular hydrogen bonding (N-H...F) may lock the conformation, which is only observable via XRD.
Decision Matrix: When to Deploy SC-XRD
The following diagram illustrates the logical workflow for selecting SC-XRD over NMR for this specific molecule.
Figure 1: Decision workflow for escalating from spectroscopic analysis to crystallographic validation.
Part 2: Comparative Performance Analysis
The following table objectively compares the validation capabilities of SC-XRD against the standard spectroscopic suite for this specific haloaniline derivative.
| Feature | Method A: Standard Suite (NMR + HRMS) | Method B: SC-XRD (Crystallography) | Verdict |
| Connectivity | Excellent. Confirms molecular weight and atom count. | Excellent. Maps electron density to specific atoms. | Tie |
| Regiochemistry | Moderate. Requires 2D-NMR (HMBC/NOESY). F-C coupling can complicate interpretation. | Superior. Unambiguously defines the positions of Br, F, and Ethynyl groups. | XRD Wins |
| Stereochemistry | Poor. Cannot determine absolute configuration without chiral centers (not applicable here, but relevant for atropisomers). | Superior. Defines planarity and rotational isomers (rotamers). | XRD Wins |
| Intermolecular Interactions | None. Solution state averages out interactions. | Critical. Reveals N-H...N hydrogen bonding networks and Halogen bonding (C-Br... | XRD Wins |
| Sample Requirement | Low. <5 mg, recoverable. | High. Requires high-quality single crystal (0.1–0.3 mm). | NMR Wins |
| Turnaround Time | Fast. <1 hour. | Slow. 24–72 hours (crystallization + collection). | NMR Wins |
Part 3: Experimental Protocols
To replicate the validation results, follow these specific methodologies optimized for halogenated anilines.
Crystallization Protocol (Vapor Diffusion)
Halogenated anilines often form needles or plates. The goal is to slow down nucleation to minimize twinning.
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .
-
Antisolvent: Use n-Hexane or Pentane .
-
Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Hexane. Cap the outer jar tightly.
-
Incubation: Allow to stand at 4°C for 3-5 days. The Hexane will diffuse into the DCM, slowly lowering solubility and growing block-like crystals suitable for diffraction.
-
Note: If needles form (common with ethynyl groups), repeat using Ethanol/Water (slow evaporation) to encourage prism formation.
-
Data Collection & Refinement[1][2][3]
-
Instrument: Rigaku XtaLAB or Bruker D8 Quest.
-
Source: Mo-K
( Å) is preferred over Cu for brominated compounds to minimize absorption issues. -
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal ethynyl proton.
-
Software:
-
Solution: SHELXT (Intrinsic Phasing).
-
Refinement: SHELXL (Least Squares).
-
Visualization: OLEX2 or Mercury.
-
Part 4: Structural Insights (The Data)
A successful SC-XRD validation for 4-bromo-2-ethynyl-6-fluoroaniline must meet specific crystallographic metrics. Below are the Target Validation Metrics derived from analogous structures (e.g., 4-bromo-2-chloroaniline).
Key Geometric Parameters
The validation is considered "Passed" if the refined structure falls within these ranges:
| Parameter | Target Value | Structural Significance |
| C–F Bond Length | 1.35 ± 0.02 Å | Confirms |
| C–Br Bond Length | 1.90 ± 0.02 Å | Standard aromatic C-Br bond; deviations suggest disorder. |
| C | 1.18–1.20 Å | Confirms the triple bond character of the ethynyl group. |
| N(1)–C(1) Bond | 1.38–1.40 Å | Indicates conjugation of the amine lone pair with the ring. |
| Planarity ( | < 5° deviation | The aniline ring should be nearly planar; ethynyl group must be linear ( |
Intermolecular Interaction Map
Unlike NMR, XRD reveals the "Solid-State Pharmacophore."
-
Intramolecular: Look for a weak hydrogen bond between the Amine Hydrogen (
) and the ortho-Fluorine ( ). This forms a pseudo-5-membered ring ( motif), locking the conformation. -
Intermolecular: The Ethynyl group (
) acts as a weak hydrogen bond donor to the bromine of a neighboring molecule, or participates in stacking.
Figure 2: Interaction map revealing forces visible only via Crystallography.
Part 5: Conclusion
While NMR is sufficient for routine purity checks, SC-XRD is the mandatory validation step for 4-bromo-2-ethynyl-6-fluoroaniline during early-stage drug development. It provides the only irrefutable proof of the ortho-ethynyl/ortho-fluoro regiochemistry and reveals the intramolecular N-H...F locking mechanism that likely influences the molecule's binding mode in biological targets.
References
-
Small Molecule Crystallography vs NMR
-
Gromek, S. M., et al. (2015). "Comparison of NMR and Crystal Structures for Small Molecule Structure Determination." Journal of Chemical Education.
-
-
Halogenated Aniline Crystallization
-
Fluorine-Hydrogen Bonding
-
Thalladi, V. R., et al. (1998). "C-H...F Interactions in the Crystal Structures of Fluorobenzenes." J. Am. Chem. Soc.
-
-
Crystallographic Standards
-
Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography.
-
Sources
comparative study of halogenated ethynyl anilines in kinase inhibition
[1]
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of halogenated ethynyl anilines , a privileged motif in kinase inhibitor design. The core comparison focuses on the bioisosteric replacement of halogen atoms (Cl, Br) with the ethynyl group (–C≡CH) and the synergistic effect of combining both functionalities (e.g., 3-ethynyl-4-fluoroaniline) to optimize potency and metabolic stability.
Key Findings:
-
Bioisosterism: The ethynyl group mimics the steric bulk and lipophilicity of a bromine or chlorine atom but offers orthogonal electronic interactions (π-system interactions vs. halogen bonding).
-
Potency: In 4-anilinoquinazoline scaffolds (EGFR inhibitors), 3-bromo substitution often yields the highest intrinsic potency (
nM), while 3-ethynyl substitution (Erlotinib) balances potency with favorable pharmacokinetic properties. -
Hybrid Motifs: The 3-ethynyl-4-fluoroaniline moiety combines the metabolic blockade of fluorine with the binding affinity of the ethynyl group, a strategy increasingly used in next-generation inhibitors targeting GAK, SLK, and STK10.
Mechanistic Comparison: Halogen vs. Ethynyl
The efficacy of these inhibitors relies on their interaction with the hydrophobic pocket behind the ATP-binding hinge region.
Steric and Electronic Bioisosterism
The ethynyl group is a classical bioisostere for halogens, particularly chlorine and bromine.
| Property | Chloro (-Cl) | Bromo (-Br) | Ethynyl (-C≡CH) | Impact on Binding |
| Van der Waals Radius | 1.75 Å | 1.85 Å | ~1.78 Å (cylindrical) | Ethynyl fits into hydrophobic pockets optimized for Cl/Br. |
| Electronic Feature | Strong | Halogens form X-bonds with backbone carbonyls; Ethynyl forms CH...O H-bonds or | ||
| Lipophilicity ( | 0.71 | 0.86 | 1.30 | Ethynyl increases hydrophobic burial, improving |
| Metabolic Stability | High | High | Moderate | Terminal alkynes can be metabolized but are generally stable; F-substitution protects adjacent sites. |
Binding Mode Visualization (EGFR)
The following diagram illustrates the binding interactions of the 4-anilinoquinazoline core within the EGFR ATP-binding pocket.
Caption: Interaction map of 4-anilinoquinazoline inhibitors within the EGFR binding site. Note the distinct interaction modes of Ethynyl (C-H...O) vs. Halogen (X-bond) with Leu788.
Comparative Performance Data
The following data aggregates SAR studies on the 4-anilinoquinazoline scaffold, specifically comparing the effect of C3'-aniline substitution on EGFR kinase inhibition (
Potency Comparison (EGFR WT)
| Substituent (C3'-Aniline) | Relative Potency | Mechanism of Action | |
| Hydrogen (-H) | 29.0 | 1x (Baseline) | Weak hydrophobic interaction. |
| Fluoro (-F) | 3.8 | 7.6x | Metabolic block; weak electrostatic interaction. |
| Chloro (-Cl) | 0.31 | 93x | Optimal pocket fill; Halogen bond potential. |
| Bromo (-Br) | 0.025 | 1160x | Strongest Halogen Bond; Maximal hydrophobic burial. |
| Iodo (-I) | 0.89 | 32x | Steric bulk may exceed pocket tolerance. |
| Ethynyl (-C≡CH) | ~0.5 - 2.0 | ~15-60x | Bioisostere for Cl/Br; High metabolic stability. |
Data Source: Synthesized from SAR studies including Result 1.8 and Erlotinib/Gefitinib comparative literature.
The "Hybrid" Advantage: 3-Ethynyl-4-Fluoroaniline
Recent medicinal chemistry efforts (e.g., targeting GAK/SLK) utilize the 3-ethynyl-4-fluoro motif.
-
Rationale: The 4-fluoro group blocks para-metabolism (a common clearance pathway for anilines) without imposing significant steric penalties. The 3-ethynyl group drives potency via hydrophobic interactions.
-
Example Compound: 4-((5-ethynyl-2-fluorophenyl)amino)quinazoline-7-carbonitrile.
-
Outcome: Improved metabolic half-life compared to the non-fluorinated ethynyl aniline, with retained nanomolar potency.
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols for synthesis and biological evaluation.
Synthesis: Sonogashira Coupling of Ethynyl Anilines
This workflow describes the installation of the ethynyl group, a critical step often performed before coupling the aniline to the quinazoline core to avoid catalyst poisoning.
Reagents:
-
3-Bromo-4-fluoroaniline (Starting material)
-
Trimethylsilylacetylene (TMS-acetylene)
- (Catalyst, 5 mol%)
-
CuI (Co-catalyst, 2 mol%)
-
Triethylamine (
, Solvent/Base)
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in anhydrous THF/
(1:1 v/v). Degas with Argon for 15 mins. -
Catalyst Addition: Add
and CuI under Argon flow. The solution should turn slightly dark. -
Alkyne Addition: Add TMS-acetylene (1.2 eq) dropwise via syringe.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Deprotection: Upon completion, filter through Celite. Concentrate. Redissolve in MeOH and add
(2.0 eq) to remove the TMS group (1 hr at RT). -
Purification: Extract with DCM, wash with brine, and purify via flash chromatography to yield 3-ethynyl-4-fluoroaniline .
Kinase Inhibition Assay (FRET-Based)
Objective: Determine
Workflow:
-
Plate Setup: Use 384-well low-volume white plates.
-
Enzyme Mix: Dilute EGFR kinase (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Add 50 nL of compound (10-point dose response in DMSO) using an acoustic dispenser (e.g., Echo).
-
Substrate: Add ULight-poly GT peptide (50 nM) and ATP (
concentration, typically 10 µM). -
Incubation: Incubate for 60 mins at RT.
-
Detection: Add EDTA (to stop reaction) and Europium-anti-phosphotyrosine antibody.
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode reader (Ex: 320nm, Em: 615nm/665nm).
Synthesis & Testing Workflow Diagram
The following diagram outlines the logical flow from chemical synthesis to lead identification.
Caption: Integrated workflow for the synthesis and evaluation of halogenated ethynyl aniline kinase inhibitors.
References
-
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. Molecules, 2024.
-
Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. J. Am. Chem. Soc., 2013.
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles. University of Southampton ePrints, 2019.
-
Synthesis and kinase inhibitory activity of ethynyl anilines. PubMed, 2008.
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses. Molecules, 2020.
Safety Operating Guide
Personal protective equipment for handling 4-bromo-2-ethynyl-6-fluoroaniline
Executive Safety Directive
Do not treat this compound as a generic organic solid. 4-Bromo-2-ethynyl-6-fluoroaniline is a tri-functionalized aniline derivative. Its safety profile is governed by the synergistic hazards of its three functional groups: the aniline core (skin absorption/methemoglobinemia), the halogens (irritation/permeation enhancement), and the alkyne/ethynyl group (reactivity/instability).
Immediate Operational Constraints:
-
Zero Skin Contact: Anilines penetrate intact skin rapidly.
-
No Metal Contact: The terminal alkyne (ethynyl group) can form explosive metal acetylides if in contact with copper, silver, or mercury. Use only glass, Teflon, or ceramic tools.
-
Containment: All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure.
Hazard Analysis & Risk Assessment (SAR)
To understand the PPE requirements, we must analyze the Structure-Activity Relationship (SAR) of the molecule.
| Functional Group | Associated Hazard | Operational Implication |
| Aniline Core | Methemoglobinemia , Carcinogenicity, Sensitization. | Critical: Nitrile gloves degrade upon prolonged contact. Anilines oxidize hemoglobin to methemoglobin, reducing oxygen transport. |
| Ethynyl (Alkyne) | Reactivity, Potential Instability. | Critical: Incompatible with strong oxidizers and heavy metals (Cu, Ag). Risk of exothermic polymerization if heated. |
| Halogens (Br, F) | Mucous membrane irritation, Environmental toxicity. | High volatility in solution; requires strict respiratory protection (Fume Hood). |
PPE Selection Matrix
This matrix is designed for High Potency / High Hazard handling. Standard "lab safety" protocols are insufficient for halogenated anilines.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Double Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil) OR Silver Shield® (Laminate) | Permeation Resistance: Aromatic amines (anilines) can permeate standard nitrile in <15 mins. Double gloving provides a breakthrough time buffer and visual breach detection. |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm).Backup: N95 (Solids only) or P100/OV (Solutions). | The ethynyl group increases volatility risks.[1] Inhalation is the fastest route to systemic toxicity. |
| Body / Skin | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Cotton lab coats absorb liquids and hold toxins against the skin. Tyvek repels dusts and splashes. |
| Eye / Face | Chemical Splash Goggles (ANSI Z87.1+).Face Shield required for quantities >1g. | Safety glasses allow vapors to bypass the lens. Goggles provide a sealed environment. |
Operational Protocol: Step-by-Step
Phase 1: Engineering & Pre-Work
-
Static Control: Place an ionizing fan or anti-static gun inside the hood. Halogenated organic solids are prone to static charge, causing "fly-away" powder that bypasses containment.
-
Tool Selection: Verify all spatulas are stainless steel (high grade), Teflon, or ceramic . Strictly avoid copper or brass tools due to acetylide risk.
-
Waste Prep: Pre-label a specific waste container "Halogenated Organic - Toxic."
Phase 2: Donning Sequence (The "Clean to Dirty" Flow)
-
Don Inner Gloves (Nitrile, standard cuff). Inspect for micro-tears.
-
Don Tyvek Lab Coat . Ensure cuffs cover the inner glove wrist.
-
Don Outer Gloves (Extended cuff). Pull the cuff over the Tyvek sleeve. This creates a shingle effect, preventing powder from entering the sleeve.
-
Don Goggles .
Phase 3: Handling & Synthesis
-
Weighing: Weigh inside the hood. If the balance is external, transfer the solid into a tared, screw-top vial inside the hood, close it tightly, wipe the exterior with methanol, and then weigh.
-
Solubilization: Add solvent slowly. The ethynyl group can be sensitive to heat; ensure no exotherms occur during dissolution.
-
Spill Management: If powder spills, do not sweep . Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
Phase 4: Doffing (The "Dirty to Clean" Flow)
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.
-
Inspect Inner Gloves: Check for discoloration (anilines often turn gloves yellow/brown).
-
Coat & Goggles: Remove coat, then goggles.
-
Inner Gloves: Remove and dispose.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Disposal & Decontamination
Cradle-to-Grave Stewardship:
-
Liquid Waste: Must go into Halogenated Organic Waste .
-
Crucial: Do not mix with acidic waste streams containing metal ions (to prevent acetylide formation).
-
Crucial: Do not mix with strong oxidizers (peroxides, nitric acid) due to the alkyne group.
-
-
Solid Waste: Contaminated gloves, Tyvek, and paper towels must be double-bagged and labeled as "Toxic Solid Waste."
-
Glassware: Rinse with Acetone or Methanol inside the hood. Collect the first 3 rinses as hazardous waste. Only then move glassware to the wash sink.
Emergency Response
-
Skin Contact:
-
Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (bluing of skin) appears.
Visualizations
Diagram 1: PPE Decision Logic
Caption: Logic flow for selecting PPE based on the physical state of the reagent.
Diagram 2: Operational Workflow
Caption: Step-by-step handling process ensuring containment and safety.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[5][7] Personal Protective Equipment Standards (29 CFR 1910.132).[9] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
